Imidazo[1,5-a]pyridin-6-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridin-6-amine dihydrochloride is a compound belonging to the class of imidazo[1,5-a]pyridines, which are significant structural components in various agrochemicals and pharmaceuticals . This compound is known for its unique chemical structure and versatility, making it a valuable scaffold in different scientific research areas .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridin-6-amine dihydrochloride is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been found to have a wide range of pharmacological activities, including anticancer activity . The primary targets of this compound are cancer cells, particularly breast cancer cells .
Mode of Action
This compound interacts with its targets, the cancer cells, by inhibiting their proliferation . The compound’s interaction with its targets results in changes in the cells’ growth and division, leading to a decrease in the number of cancer cells .
Biochemical Pathways
This compound affects the phosphatidylinositol 3-kinase (PI3K) signalling pathway . This pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting PI3K, this compound can disrupt the biochemical pathways that promote cancer cell growth and survival .
Pharmacokinetics
The compound’s wide range of pharmacological activities suggests that it has favorable adme properties that allow it to reach its targets and exert its effects .
Result of Action
The result of this compound’s action is a reduction in the proliferation of cancer cells . In vitro anticancer assays have shown that the compound has submicromolar inhibitory activity against various tumor cell lines .
Preparation Methods
The synthesis of imidazo[1,5-a]pyridin-6-amine dihydrochloride involves several methodologies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the convenient access to imidazo[1,5-a]pyridine from readily available starting materials . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Imidazo[1,5-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of various imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
Imidazo[1,5-a]pyridin-6-amine dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Imidazo[1,5-a]pyridin-6-amine dihydrochloride can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine . These compounds share a similar core structure but differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and functionality .
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[1,2-b]pyridazine
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-3-9-5-10(7)4-6;;/h1-5H,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQSDBNRRJLREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.